Dimethyl cis-1,2-Cyclohexanedicarboxylate
Description
Overview of Cyclohexane (B81311) Derivatives in Synthetic and Mechanistic Studies
Cyclohexane and its derivatives are fundamental components in the field of organic chemistry. fastercapital.com The cyclohexane ring is a prevalent structural motif in numerous natural products, including steroids and terpenes. fastercapital.com Consequently, these derivatives serve as essential building blocks in organic synthesis. fastercapital.com They are key starting materials for a variety of organic compounds and have significant industrial applications. fastercapital.comontosight.ai For example, cyclohexane is a precursor in the industrial production of adipic acid and caprolactam, which are essential monomers for the manufacture of nylon. worldofmolecules.comwikipedia.org
Beyond their role as synthetic intermediates, cyclohexane derivatives are also used as nonpolar solvents in the chemical industry and for laboratory analyses. worldofmolecules.comwikipedia.org The specific arrangement of functional groups on the cyclohexane ring is critically important in determining the course of chemical reactions, making these compounds invaluable for mechanistic studies. worldofmolecules.com
Significance of Stereochemistry in Cyclohexane Systems
The stereochemistry of cyclohexane derivatives is a cornerstone of organic chemistry, profoundly influencing their physical properties and chemical reactivity. weebly.com The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation, which is the most thermodynamically stable arrangement. weebly.comslideshare.net In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). slideshare.netmvpsvktcollege.ac.in
A key phenomenon in cyclohexane stereochemistry is "ring flipping," a process where one chair conformation converts into another. mvpsvktcollege.ac.in During this flip, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.in The stability of a substituted cyclohexane is largely dependent on the position of its substituents. Larger substituents generally prefer the equatorial position to minimize steric strain. When a bulky group is in an axial position, it experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. slideshare.net This makes the conformation with the substituent in the equatorial position lower in energy and thus more stable. weebly.com
In disubstituted cyclohexanes, such as the 1,2-dicarboxylate isomers, these stereochemical principles determine the relative stability of cis and trans isomers. The cis isomer has both substituents on the same side of the ring's plane, while the trans isomer has them on opposite sides. mvpsvktcollege.ac.in The most stable conformation will be the one that maximizes the number of large substituents in equatorial positions.
Contextualizing Dimethyl cis-1,2-Cyclohexanedicarboxylate within the Broader Family of Cyclohexanedicarboxylates
This compound is a specific diester derivative of 1,2-cyclohexanedicarboxylic acid. It belongs to a larger family of cyclohexanedicarboxylates, which vary by the position of the carboxylate groups (e.g., 1,2-, 1,3-, or 1,4-) and their stereochemistry (cis or trans). mvpsvktcollege.ac.in
This family of compounds has garnered significant attention for various industrial applications. For instance, 1,2-cyclohexanedicarboxylates are utilized as environmentally benign plasticizers, serving as replacements for traditional phthalates. Other isomers, such as those derived from 1,4-cyclohexanedicarboxylic acid, are valuable monomers for producing polyesters like poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). researchgate.net These polyesters exhibit desirable properties including enhanced thermal stability, weather resistance, and mechanical strength compared to conventional polyesters.
The properties of these materials can be finely tuned by controlling the cis/trans ratio of the isomers used in polymerization. researchgate.net this compound, with its specific stereochemical arrangement, serves as a distinct chemical entity within this versatile class of compounds, primarily used as a reagent or intermediate in organic synthesis. lookchem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 1687-29-2 |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 111 °C at 5 mmHg |
| Density | 1.12 g/cm³ |
| Refractive Index | 1.4570-1.4610 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACXWOETVLBIA-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-29-2 | |
| Record name | rel-1,2-Dimethyl (1S,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-dimethyl ester, (1S,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dimethyl Cis 1,2 Cyclohexanedicarboxylate
Electrochemical Cyclization Approaches
Electrochemical methods present a powerful and green alternative to traditional chemical synthesis. By employing electrical current to drive reactions, these methods can often be performed under milder conditions and with greater control over the reaction pathway. This section explores the application of electrochemical cyclization for the synthesis of the cyclohexane (B81311) ring system, a key structural feature of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Electrochemical Cyclization of α,α'-Dibromoalkanedioates
The electrochemical reductive cyclization of α,α'-dibromoalkanedioates is a promising route for the formation of carbocyclic rings. This process involves the intramolecular coupling of the two carbon-bromine bonds to form a new carbon-carbon bond, leading to the desired cyclic diester.
While the provided outline specifies the use of copper anodes, it is important to clarify that in an electrochemical reductive cyclization, the key reaction occurs at the cathode, where electrons are supplied to the substrate. The anode in such a system is where oxidation occurs. In the context of reductive cyclization of organohalides, a sacrificial anode, which is a metal that is readily oxidized, is often employed. Copper, being a relatively inexpensive and electrochemically active metal, can serve this purpose. The oxidation of the copper anode (Cu → Cu⁺ + e⁻ or Cu → Cu²⁺ + 2e⁻) provides the necessary counter-reaction to the reduction at the cathode.
The mechanism of the electrochemical cyclization of α,α'-dibromoalkanedioates is believed to proceed through a stepwise reduction process at the cathode. The initial step involves the transfer of an electron to one of the carbon-bromine bonds, leading to the formation of a radical anion. This intermediate can then cleave a bromide ion to form a carbon-centered radical.
This radical can then undergo an intramolecular cyclization to form a new carbon-carbon bond, resulting in a cyclic radical intermediate. A second electron transfer to this cyclic radical generates a carbanion, which can then abstract a proton from the solvent or supporting electrolyte to yield the final cyclized product. The stereochemistry of the final product, whether cis or trans, is influenced by the conformational preferences of the radical and anionic intermediates during the cyclization process.
Comparison with Other Cyclization Techniques for cis-1,2-Cyclohexanedicarboxylates
While electrochemical cyclization offers a unique approach, several other methods are employed for the synthesis of cis-1,2-cyclohexanedicarboxylates. One of the most common methods is the Diels-Alder reaction between a conjugated diene, such as 1,3-butadiene (B125203), and a dienophile like maleic anhydride (B1165640), followed by hydrogenation and esterification. This method is highly efficient and stereospecific, typically yielding the cis isomer.
Another approach involves the catalytic hydrogenation of aromatic precursors like phthalic acid or its esters. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, hydrogenation of dimethyl phthalate (B1215562) over a rhodium-on-carbon catalyst can produce a mixture of cis and trans isomers.
The following table provides a comparative overview of these methods:
| Feature | Electrochemical Cyclization | Diels-Alder Reaction | Catalytic Hydrogenation |
| Starting Materials | α,α'-Dibromoalkanedioates | Dienes and Dienophiles | Aromatic Dicarboxylic Acids/Esters |
| Key Transformation | Reductive C-C bond formation | [4+2] Cycloaddition | Aromatic ring reduction |
| Stereoselectivity | Can be influenced by conditions | High (typically cis) | Variable, catalyst dependent |
| Reaction Conditions | Mild, ambient temperature | Often requires elevated temperatures | High pressure and temperature |
| Reagents | Electricity, supporting electrolyte | Often catalyst-free | Hydrogen gas, metal catalyst |
Esterification and Post-Cyclization Modifications
Once the cis-1,2-cyclohexanedicarboxylic acid or its anhydride is obtained, the final step is the formation of the dimethyl ester. This can be achieved through various esterification methods.
Esterification of cis-1,2-Cyclohexanedicarboxylic Acid
The most direct method for the synthesis of this compound is the esterification of cis-1,2-Cyclohexanedicarboxylic acid. The Fischer-Speier esterification is a widely used and classic method for this transformation. organic-chemistry.orgnih.govyoutube.comlibretexts.org This reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgnih.gov
The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). youtube.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. organic-chemistry.orglibretexts.org
The reaction conditions for the Fischer esterification of cis-1,2-Cyclohexanedicarboxylic acid can be summarized as follows:
| Parameter | Condition |
| Reactants | cis-1,2-Cyclohexanedicarboxylic acid, Methanol |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Reflux |
| Reaction Time | Several hours |
Alternative esterification methods include the use of diazomethane, which provides a high yield of the methyl ester but is hazardous, or the reaction of the diacid with thionyl chloride to form the diacid chloride, followed by reaction with methanol.
Derivatization Strategies of this compound
This compound serves as a versatile precursor for a variety of derivatives, primarily through transformations of its ester functionalities. The corresponding diacid, cis-1,2-cyclohexanedicarboxylic acid, can be readily obtained via hydrolysis and is a key intermediate. This diacid can undergo a range of reactions typical of carboxylic acids, including amidation and further esterification with different alcohols. ontosight.ai
A significant application of this compound and its corresponding diacid is in the field of polymer chemistry. They are utilized as monomers in the production of polyesters and polyamides, where the alicyclic dicarboxylate unit imparts specific properties to the polymer backbone. ontosight.ai Furthermore, its derivatives are employed as plasticizers, highlighting its industrial relevance. ontosight.ai The regioselective reduction of the corresponding cyclic anhydride has also been explored, leading to the formation of γ-lactone moieties which can be further functionalized. researchgate.net
Stereoselective Synthetic Strategies for Cyclohexane Systems
The controlled synthesis of stereoisomers of substituted cyclohexanes is a cornerstone of modern organic chemistry. The following sections detail several powerful strategies that allow for high levels of stereocontrol in the construction of the cyclohexane ring, with a focus on methodologies that can be applied to achieve cis-substitution patterns.
Catalytic Hydrogenation for Stereocontrol
Catalytic hydrogenation is a fundamental technique for the synthesis of saturated carbocycles from aromatic or unsaturated precursors. The stereochemical outcome of the hydrogenation of substituted benzenes or cyclohexenes can be controlled to favor the formation of cis products. This is achieved through the syn-addition of hydrogen atoms to the less sterically hindered face of the substrate as it adsorbs onto the surface of a heterogeneous catalyst, such as platinum or palladium. For instance, the hydrogenation of diethyl cis-Δ4-tetrahydrophthalate using a platinum oxide catalyst yields diethyl cis-hexahydrophthalate, demonstrating the retention of the cis stereochemistry.
| Substrate | Catalyst | Product | Stereochemistry |
| Diethyl cis-Δ4-tetrahydrophthalate | Platinum Oxide | Diethyl cis-hexahydrophthalate | cis |
| Dimethyl cis-Δ4-tetrahydrophthalate | Platinum Oxide | Dimethyl cis-hexahydrophthalate | cis |
This table illustrates the use of catalytic hydrogenation to produce cis-substituted cyclohexanes.
Diels-Alder Reactions in Cyclohexane Ring Construction
The Diels-Alder reaction is a powerful and highly stereospecific method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile proceeds in a concerted fashion, meaning that the stereochemistry of the reactants is directly translated to the product. To generate a cis-1,2-disubstituted cyclohexane system, a dienophile with cis-substituents, such as maleic anhydride or its derivatives, is reacted with a suitable diene. The resulting cyclohexene (B86901) adduct will have the substituents in a cis relationship, which can then be carried through to the saturated cyclohexane ring upon subsequent hydrogenation.
| Diene | Dienophile | Product Feature |
| 1,3-Butadiene | Maleic Anhydride | cis-fused ring system |
| 1,3-Butadiene | Dimethyl maleate (B1232345) | cis-1,2-dicarboxylate |
This table provides examples of Diels-Alder reactions leading to cis-substituted cyclohexene precursors.
Rh-Carbene Initiated Domino Sequences for Substituted Cyclohexanes
Rhodium-carbene initiated domino reactions represent a sophisticated strategy for the stereoselective synthesis of highly substituted cyclohexanes. These reaction cascades can construct multiple stereocenters in a single operation with a high degree of control. In a notable example, vinyldiazoacetates react with allyl alcohols in the presence of a rhodium catalyst to initiate a sequence that includes ylide formation, a acs.org-sigmatropic rearrangement, an oxy-Cope rearrangement, and a carbonyl ene reaction. This process can generate cyclohexanes with four stereocenters with excellent diastereoselectivity and enantioselectivity.
| Reactant 1 | Reactant 2 | Catalyst | Key Transformations | Stereocontrol |
| Vinyldiazoacetate | Allyl alcohol | Chiral Rhodium Complex | Ylide formation, acs.org-sigmatropic rearrangement, oxy-Cope rearrangement, carbonyl ene reaction | High |
This table summarizes a Rh-carbene initiated domino sequence for the synthesis of substituted cyclohexanes.
Visible-Light-Enabled [4+2] Cycloadditions for Functionalized Cyclohexylamines
Recent advancements in photoredox catalysis have led to the development of visible-light-enabled [4+2] cycloadditions for the synthesis of functionalized cyclohexylamine (B46788) derivatives. This methodology provides a mild and atom-economical route to these important structural motifs. In a representative example, an intermolecular cycloaddition of benzocyclobutylamines with α-substituted vinylketones is facilitated by a photocatalyst under visible light irradiation. This process allows for the formation of highly functionalized cyclohexylamines with good to excellent diastereoselectivity.
| Reactant 1 | Reactant 2 | Condition | Product |
| Benzocyclobutylamine | α-Substituted vinylketone | Visible light, photoredox catalyst | Functionalized cyclohexylamine |
This table outlines a visible-light-enabled cycloaddition for the synthesis of cyclohexylamine derivatives.
Palladium-Catalyzed Carboetherification and Carboamination for Saturated Heterocycles
Palladium-catalyzed reactions are instrumental in the synthesis of a wide array of organic molecules, including saturated heterocycles that can be analogous to cyclohexane systems. Intramolecular carboetherification and carboamination reactions of alkenes bearing pendant heteroatoms provide a powerful means to construct five- and six-membered saturated heterocyclic rings with a high degree of stereocontrol. These reactions involve the formation of a carbon-carbon and a carbon-heteroatom bond in a single step, often with the creation of new stereocenters. The stereochemical outcome of these cyclizations can be influenced by the nature of the palladium catalyst and the ligands employed, often favoring the formation of cis-disubstituted products.
| Reaction Type | Substrate | Catalyst System | Product |
| Carboetherification | γ-Hydroxy Alkenes | Pd(0) / Phosphine Ligand | Substituted Tetrahydrofurans |
| Carboamination | γ-Amino Alkenes | Pd(0) / Phosphine Ligand | Substituted Pyrrolidines |
This table provides an overview of Palladium-catalyzed reactions for the synthesis of saturated heterocycles with potential for cis-stereocontrol.
Diastereoselective Dimerization Reactions for Multisubstituted Cyclohexanes
The construction of multisubstituted cyclohexane rings with precise stereochemical control is a foundational challenge in organic synthesis. While direct dimerization of simple precursors is not a common strategy, cycloaddition reactions, which combine two independent molecules to form a cyclic product, serve as a powerful equivalent. Among these, the Diels-Alder reaction stands out as a paramount methodology for synthesizing cyclohexene derivatives with high diastereoselectivity. sigmaaldrich.com This [4+2] cycloaddition process, involving the reaction of a conjugated diene with an alkene (dienophile), establishes up to four new stereocenters in a single, predictable step. The resulting cyclohexene can then be readily converted to the saturated cyclohexane scaffold, such as that of this compound.
The diastereoselectivity of the Diels-Alder reaction is governed by well-established principles, primarily the endo rule. This rule states that when a dienophile with an activating, unsaturated substituent (like a carbonyl group) reacts with a diene, the substituent preferentially occupies a position underneath the forming diene ring in the transition state. This orientation leads to the formation of the endo diastereomer.
For the synthesis of the core structure of this compound, a suitable strategy is the reaction between a simple conjugated diene, such as 1,3-butadiene, and dimethyl maleate (the dienophile). Dimethyl maleate is a cis-alkene, and a key principle of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the dienophile is retained in the product. Therefore, the reaction with 1,3-butadiene yields Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Subsequent hydrogenation of the double bond affords the target saturated compound, this compound, with the cis relationship of the ester groups preserved.
The efficiency and selectivity of these reactions can often be enhanced through the use of Lewis acid catalysts. Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This acceleration of the reaction rate can also amplify the inherent diastereoselectivity, often leading to higher yields of the desired endo product under milder conditions. rsc.org
The table below summarizes a representative Diels-Alder reaction for the synthesis of a precursor to this compound.
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Catalyst/Conditions | Primary Product | Key Outcome |
| 1,3-Butadiene | Dimethyl maleate | Thermal (Heat) or Lewis Acid (e.g., Et₂AlCl) | Dimethyl cis-4-cyclohexene-1,2-dicarboxylate | High diastereoselectivity, retention of cis stereochemistry from the dienophile. |
This interactive table details a foundational Diels-Alder reaction. Subsequent hydrogenation of the product yields the saturated target compound.
This synthetic approach highlights how a powerful cycloaddition reaction can function as a diastereoselective dimerization-equivalent process to construct complex, multisubstituted cyclohexanes from simple, achiral precursors in a highly controlled manner.
Conformational Analysis and Theoretical Studies of Dimethyl Cis 1,2 Cyclohexanedicarboxylate
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the conformational landscape of molecules. These methods allow for the detailed examination of molecular geometries, energies, and dynamic behaviors that can be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Free Energies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For cyclohexanedicarboxylic acid derivatives, DFT calculations, such as those at the M06-2X/cc-pVTZ(-f)++ level, have been employed to determine optimized geometries and free energies of various conformers. acs.org These calculations are crucial for predicting the most stable three-dimensional structures of the molecule and quantifying the energy differences between them. By modeling the molecule in different solvents and ionization states, DFT can elucidate how the environment affects conformational preferences.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can reveal the dynamic interconversion between different conformations, such as the chair and twisted boat forms of the cyclohexane (B81311) ring. researchgate.net For instance, simulations have shown that while cis-1,2-disubstituted cyclohexanes tend to maintain the classic chair conformation, related trans isomers can exhibit more dynamic behavior due to steric repulsion between bulky substituents. researchgate.net This approach provides insight into the flexibility of the ring system and the energy barriers associated with conformational changes.
Conformational Preferences and Isomerism
The orientation of the two ester groups in Dimethyl cis-1,2-Cyclohexanedicarboxylate—either axial or equatorial—is central to its conformational profile. This preference is not static and is influenced by the surrounding chemical environment.
Diaxial (aa) and Diequatorial (ee) Conformer Populations in Solution
In any cis-1,2-disubstituted cyclohexane, the two chair conformers that result from ring-flipping are energetically identical. Each conformer will always have one substituent in an axial (a) position and one in an equatorial (e) position. libretexts.orgyoutube.com Consequently, in a solution at equilibrium, both conformers of this compound are present in roughly equal populations (a 50:50 mixture). youtube.com
This contrasts sharply with the corresponding trans isomer, where the diequatorial (ee) conformer is strongly favored over the diaxial (aa) conformer to minimize steric strain. libretexts.orgunizin.org The energy difference in the trans isomer is significant enough that it exists almost exclusively in the diequatorial state. libretexts.org
Below is an interactive table summarizing the primary steric interactions in the chair conformers of cis-1,2-disubstituted cyclohexanes.
| Interaction Type | Description | Energy Contribution (kJ/mol) |
| 1,3-Diaxial Interaction | Steric strain between an axial substituent and axial hydrogens on carbons 3 and 5 relative to the substituent. | ~7.6 (for two interactions) |
| Gauche Butane Interaction | Steric strain between the two adjacent substituents. | ~3.8 |
| Total Strain Energy | The sum of all steric interactions in one conformer. | ~11.4 |
Note: The values are based on methyl groups as substituents but provide a general estimate for similarly sized groups. libretexts.orgyoutube.com
Influence of Solvent Polarity and Ionization State on Conformation
While this compound itself cannot be ionized, studies on its parent compound, cis-1,2-Cyclohexanedicarboxylic acid, provide critical insights into how environmental factors can shift conformational equilibria. Research on related cyclohexanedicarboxylic acids has shown that both solvent polarity and the molecule's ionization state (diacid, monoanion, or dianion) can dramatically influence the preference for axial versus equatorial positioning. acs.orgresearchgate.net
For example, studies on trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids revealed strong preferences for the diequatorial (ee) conformer in both water and dimethyl sulfoxide (B87167) (DMSO). acs.org However, a notable exception was observed for the dianion of the trans-1,2 isomer in DMSO, where the diaxial (aa) conformation became substantially populated (~57%). acs.org This shift highlights the complex interplay between intramolecular electrostatic repulsion (between the two carboxylate groups) and solvation effects. A less polar solvent like DMSO is less effective at shielding the repulsion between the charged groups, leading to a conformational change that increases their separation. Although the ester groups of this compound are not charged, solvent polarity can still influence the conformational equilibrium by differentially solvating the conformers.
Intramolecular Hydrogen Bonding in Related Cyclohexanedicarboxylic Acids
The potential for intramolecular hydrogen bonding in dicarboxylic acids is highly dependent on the spatial arrangement of the carboxyl groups. In the case of cis-1,2-cyclohexanedicarboxylic acid, the precursor to the dimethyl ester, the two carboxylic acid groups are positioned on the same face of the cyclohexane ring. However, studies on related dicarboxylic acids suggest that significant intramolecular hydrogen bonding does not occur in this system.
A standard criterion for assessing intramolecular hydrogen bonding in dicarboxylic acids is the ratio of their ionization constants (K₁/K₂). A large ratio is indicative of stabilization of the monoanion by an internal hydrogen bond. For instance, maleic acid (cis-butenedioic acid), a molecule with a planar structure that facilitates close proximity of the carboxyl groups, exhibits strong intramolecular hydrogen bonding. quora.com In contrast, investigations into cyclohexanedicarboxylic acids have shown that the K₁/K₂ ratios are well below the threshold that would indicate such bonding. acs.org For example, studies on trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide (DMSO) concluded that there was an absence of significant intramolecular hydrogen bonding. acs.orgresearchgate.net The conformational flexibility of the cyclohexane ring, compared to the rigid structure of maleic acid, makes it less favorable for the carboxyl groups in the cis-1,2 isomer to adopt and maintain the ideal geometry for a strong, stable internal hydrogen bond.
Dynamic Ring Inversion and Energy Barriers
The cyclohexane ring is not static but undergoes a dynamic conformational change known as ring inversion or chair-flipping. This process involves the interconversion between two chair conformations. For cis-1,2-disubstituted cyclohexanes, this inversion converts the axial substituent to an equatorial position and the equatorial substituent to an axial one. openstax.orglibretexts.orglibretexts.org
Theoretical studies, specifically using potential of mean force (PMF) calculations, have quantified the energy barrier for this process in related molecules. For cis-1,2-cyclohexanecarboxylic acid amide (cis-1,2-CHCAA), the energy barrier for ring inversion was calculated to be 10.49 kcal·mol⁻¹. nih.gov This is significantly higher than the barrier for the corresponding trans isomer (6.26 kcal·mol⁻¹). nih.gov The higher barrier in the cis isomer is attributed to greater steric repulsion that develops in the transition state of the ring inversion. nih.gov During the inversion from one chair to the other, the molecule must pass through higher-energy boat and twist-boat conformations. The highest energy point for the cis isomer is observed in the boat conformation (where the inner dihedral angle is 0°), which presents a significant energy barrier. nih.gov
| Isomer | Energy Barrier (kcal·mol⁻¹) | Reference |
|---|---|---|
| cis-1,2-CHCAA | 10.49 | nih.gov |
| trans-1,2-CHCAA | 6.26 | nih.gov |
Stereochemical Models and Their Validation
The conformational preferences of substituted cyclohexanes are well-described by established stereochemical models. For cis-1,2-disubstituted cyclohexanes like this compound, the two chair conformations are energetically equivalent. In either chair form, one substituent occupies an axial position while the other is in an equatorial position. openstax.orglibretexts.org The ring-flip process interconverts these positions, but since the substituents are identical, the resulting conformer has the same total steric strain and is therefore equal in energy. openstax.orglibretexts.orglibretexts.org
These theoretical models are validated experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing vicinal proton-proton NMR coupling constants (³JHH), scientists can determine the populations of different conformers in solution. acs.orgresearchgate.net For the cis-1,2 isomer, the observed coupling constants represent a time-average of the two rapidly interconverting and equally populated chair forms. This contrasts with the trans-1,2 isomer, where one chair conformation (the diequatorial) is significantly more stable and therefore predominates, leading to different averaged NMR parameters. libretexts.orglibretexts.org
Chirality and Stereoisomerism in Cyclohexanedicarboxylates
Resolution of Enantiomers of cis-Cyclohexane-1,2-dicarboxylic Acid
cis-1,2-Cyclohexanedicarboxylic acid is considered a meso compound at room temperature. stackexchange.comechemi.com Although each individual chair conformation is chiral, they exist as a pair of enantiomers that interconvert rapidly via ring-flipping. stackexchange.comechemi.com Because this interconversion is fast and the two enantiomeric conformers are equal in energy, the bulk sample is achiral and does not exhibit optical activity under normal conditions.
Despite this, the enantiomers can be resolved by using a chiral resolving agent that selectively crystallizes with one of the enantiomers. A successful resolution has been demonstrated using the alkaloid brucine (B1667951) as a resolving agent. researchgate.net The structure of the 1:1 brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid revealed the resolved (1R,2S) enantiomer of the acid. researchgate.net In this structure, the brucinium cation forms a hydrogen-bonded network with the (1R,2S)-2-carboxycyclohexane-1-carboxylate anion and water molecules, effectively trapping one of the chiral conformers in the crystal lattice. researchgate.net
| Resolving Agent | Resolved Enantiomer | Method | Reference |
|---|---|---|---|
| Brucine | (1R,2S) | Formation of a diastereomeric salt and crystallization | researchgate.net |
Chirality Transfer in Catalytic Reactions
Chirality transfer is a fundamental concept in asymmetric synthesis, where a chiral molecule or catalyst directs the formation of a specific enantiomer of a product. Chiral diacids and their derivatives, such as those from the cyclohexanedicarboxylate family, can serve as ligands for metal catalysts. When a chiral ligand coordinates to a metal center, it creates a chiral environment that can influence the stereochemical outcome of a reaction.
The principle involves the transfer of stereochemical information from the chiral ligand to the substrate during the catalytic cycle. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a chiral catalyst can control which face of the aldehyde the nucleophile attacks, leading to an excess of one enantiomer of the resulting alcohol. nih.gov While specific examples detailing the use of this compound itself as a primary ligand in widely-used catalytic reactions are not prominent, the underlying principle is a cornerstone of asymmetric catalysis. nih.govmdpi.com The effectiveness of such a process depends on the precise three-dimensional structure of the catalyst-substrate complex, which dictates the transition state energies for the formation of the different stereoisomers. nih.gov
Reactivity and Mechanistic Investigations of Dimethyl Cis 1,2 Cyclohexanedicarboxylate
Transformations of the Ester Functional Groups
The ester functionalities are susceptible to nucleophilic acyl substitution, allowing for their conversion into other carboxylic acid derivatives.
The hydrolysis of Dimethyl cis-1,2-cyclohexanedicarboxylate involves the cleavage of its two ester bonds to yield cis-1,2-cyclohexanedicarboxylic acid and two equivalents of methanol (B129727). This reaction can be catalyzed by either acid or, more commonly, a base such as sodium hydroxide (B78521) in a process known as saponification. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of each ester group. This transformation is a fundamental reaction for converting the ester back to its parent dicarboxylic acid. google.com
Transesterification is a process where the methyl group (-CH₃) of the ester is exchanged with a different alkyl group from another alcohol (R-OH). wikipedia.org This reaction is typically catalyzed by either a strong acid or a base. wikipedia.org The equilibrium of the reaction can be shifted toward the products by using the new alcohol as a solvent or by removing the methanol byproduct as it forms. wikipedia.orglibretexts.org This method allows for the synthesis of a variety of other cis-1,2-cyclohexanedicarboxylate esters from the dimethyl precursor. researchgate.net The largest industrial application of transesterification is in the production of polyesters, where diesters react with diols. wikipedia.org
Table 1: General Conditions for Transesterification This table provides a generalized overview of conditions for transesterification reactions.
| Catalyst Type | General Conditions | Mechanism |
| Acid Catalyst | Requires heat; reaction is reversible. | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for attack by the incoming alcohol. wikipedia.orglibretexts.org |
| Base Catalyst | Often proceeds faster than acid catalysis at lower temperatures. | Deprotonation of the incoming alcohol makes it a more potent nucleophile to attack the carbonyl carbon. wikipedia.org |
Amidation involves the reaction of this compound with an amine (R-NH₂) to form the corresponding diamide, cis-1,2-bis(alkylcarbamoyl)cyclohexane, and methanol. This reaction, a form of aminolysis, typically requires heating and may be catalyzed. The nucleophilic amine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of a new carbon-nitrogen bond.
Reduction Reactions
The ester groups of this compound can be reduced to alcohols, providing a pathway to important diol monomers.
The reduction of esters to primary alcohols is a key transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used, sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reagent that is highly effective for reducing aldehydes and ketones but typically unreactive towards esters under standard conditions. harvard.edu
However, the reactivity of sodium borohydride can be enhanced to achieve the reduction of esters. Research has shown that using an excess of NaBH₄, higher temperatures (reflux), or the addition of Lewis acids or other promoters can facilitate the reduction of esters to their corresponding alcohols. researchgate.netacs.orgcommonorganicchemistry.com For instance, some aromatic esters can be reduced effectively using a sodium borohydride–methanol system in refluxing THF. researchgate.net The conversion of this compound to cis-1,2-cyclohexanedimethanol (B50243) involves the reduction of both ester groups to primary alcohols. While specific studies detailing this exact transformation with NaBH₄ are not widely reported, the general principle of enhanced NaBH₄ reactivity suggests it is feasible under forcing conditions.
A more conventional and industrially practiced method for this conversion is catalytic hydrogenation. google.com This process typically employs metal catalysts under high pressure and temperature to achieve high yields of the desired diol. google.comresearchgate.net
Table 2: Comparison of Reduction Methods for Diesters This table outlines common methods for the reduction of diesters to diols.
| Reagent/Method | Typical Substrates | Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Room Temperature, Protic Solvents (Methanol, Ethanol) | Generally unreactive with esters unless under forcing conditions (heat, excess reagent). harvard.educommonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Amides | Anhydrous Ethereal Solvents (e.g., THF, Diethyl Ether) | Powerful, non-selective reducing agent. Requires careful handling. |
| Catalytic Hydrogenation | Esters, Aromatic Rings | High Pressure (H₂), High Temperature, Metal Catalyst (e.g., Copper-based, Ru/C) | Common industrial method; can achieve high yields and may influence product stereochemistry. google.comresearchgate.netresearchgate.netresearchgate.net |
Complexation and Coordination Chemistry
The cis arrangement of the two carboxylate groups in the parent dicarboxylic acid (and by extension, the ester) makes it an effective bidentate or bridging ligand in coordination chemistry. nih.govnih.gov When the ester is hydrolyzed in situ or used to form the dicarboxylate anion, the two carboxyl groups are held in a fixed orientation by the cyclohexane (B81311) backbone. This pre-organization is highly favorable for chelating to a single metal center or for bridging two metal centers in close proximity.
Coordination with Metal Ions and Ligand Behavior
The cis stereochemistry of the 1,2-cyclohexanedicarboxylate ligand is a determining factor in its coordination behavior, facilitating chelation with metal ions. This is in contrast to its trans isomer, which tends to form different types of topological networks. The parent acid, cis-1,2-cyclohexanedicarboxylic acid (c-chdcH₂), typically deprotonates to form the cis-1,2-cyclohexanedicarboxylate (c-chdc²⁻) dianion, which then coordinates to metal centers.
Studies involving zinc(II) ions have demonstrated the versatility of the c-chdc²⁻ ligand. Depending on the ancillary ligands used in the synthesis, the carboxylate groups of c-chdc²⁻ can coordinate to Zn(II) ions through various connectivity modes, influencing the final structure of the resulting complexes. researchgate.net For instance, two distinct coordination connectivities, designated as (11) and (10), have been observed in the formation of Zn(II) complexes. researchgate.net The ability of the carboxylate groups to act as bridging or chelating moieties contributes to the structural diversity of the resulting metal-organic frameworks.
The coordination of the carboxylate groups alters the electronic environment of the metal center, which in turn affects the reactivity and physical properties of the complex. evitachem.com Calcium cis-1,2-cyclohexanedicarboxylate, for example, can participate in complexation reactions where the carboxylate groups coordinate with metal ions, influencing pathways for catalysis or various biochemical processes. evitachem.com
| Metal Ion | Ligand Form | Observed Coordination Modes / Behavior | Reference |
|---|---|---|---|
| Zn(II) | cis-1,2-cyclohexanedicarboxylate (c-chdc²⁻) | Coordinates with (11) or (10) connectivity depending on ancillary ligands. | researchgate.net |
| Uranyl (UO₂²⁺) | cis-1,2-cyclohexanedicarboxylate (c-chdc²⁻) | The cis configuration facilitates chelation, leading to the formation of discrete cages. | researchgate.net |
| Calcium (Ca²⁺) | cis-1,2-cyclohexanedicarboxylate | Acts as a ligand where carboxylate groups coordinate to metal ions. | evitachem.com |
Formation of Coordination Polymers and Discrete Cages
The specific geometry of the cis-1,2-cyclohexanedicarboxylate ligand makes it a valuable component in the construction of diverse supramolecular architectures, ranging from discrete molecular cages to extended coordination polymers. The nature of the final product is highly dependent on the metal ion used and the reaction conditions.
Research has shown that while the parent acid, cis-1,2-cyclohexanedicarboxylic acid, reacts with uranyl ions to produce discrete, octanuclear cages, the dimethyl ester form, this compound, leads to the formation of neutral two-dimensional (2D) polymers without the inclusion of guest molecules. researchgate.net A notable example is a unique octanuclear uranyl cage that encapsulates an ammonium (B1175870) cation, which is held in place by hydrogen bonds to the uranyl oxo groups. researchgate.net
In combination with other ligands, cis-1,2-cyclohexanedicarboxylic acid has been used to construct a variety of coordination polymers with Zn(II). These structures vary in dimensionality, from zero-dimensional (0-D) discrete molecules to one-dimensional (1-D) chains, 2-D layers, and three-dimensional (3-D) frameworks. researchgate.net The dimensionality and topology of these polymers are controlled by the choice of ancillary bipyridyl ligands used in the synthesis. researchgate.net
| Metal Ion | Ligand Form | Resulting Structure | Reference |
|---|---|---|---|
| Uranyl (UO₂²⁺) | cis-1,2-Cyclohexanedicarboxylic acid | Discrete, octanuclear cage | researchgate.net |
| Uranyl (UO₂²⁺) | This compound | Neutral 2D polymers | |
| Zn(II) | cis-1,2-Cyclohexanedicarboxylic acid | 0-D, 1-D, 2-D, and 3-D coordination polymers (with various bipyridyl ligands) | researchgate.net |
Influence on Electronic Environment of Metal Centers
The coordination of the cis-1,2-cyclohexanedicarboxylate ligand to a metal center directly influences the electronic environment of that metal, leading to observable changes in its physical properties, such as luminescence and magnetism.
Photoluminescence studies of coordination polymers constructed from cis-1,2-cyclohexanedicarboxylic acid and Zn(II) have shown that the resulting materials can be luminescent. researchgate.net The emission spectra of these complexes are attributed to the intraligand transitions of the ancillary ligands used in their synthesis. researchgate.net For instance, different Zn(II)-based coordination polymers exhibited emission maxima at 343 nm, 419 nm, 396 nm, and 507 nm, depending on the specific bipyridyl co-ligand incorporated into the structure. researchgate.net
In the case of uranyl complexes, the nature of the carboxylate ligand affects the luminescence properties. Uranyl complexes derived from the parent acid, c-chdcH₂, exhibit a higher emission intensity compared to those formed from its dimethyl ester. This difference is likely due to a reduction in non-radiative decay pathways in the acid-derived complexes. However, in some instances, coordination to d-block metal cations can lead to the partial or complete quenching of uranyl luminescence. researchgate.net The magnetic properties of complexes can also be tailored, as the ligand framework mediates the magnetic exchange interactions between paramagnetic metal centers. researchgate.net
| Metal Ion | Ligand Form | Observed Electronic Property | Reference |
|---|---|---|---|
| Zn(II) | cis-1,2-Cyclohexanedicarboxylic acid | Photoluminescence observed, with emission maxima dependent on the ancillary ligand (e.g., 343 nm, 419 nm, 507 nm, 396 nm). | researchgate.net |
| Uranyl (UO₂²⁺) | cis-1,2-Cyclohexanedicarboxylic acid | Higher luminescence emission intensity compared to the dimethyl ester complex. | |
| Uranyl (UO₂²⁺) | This compound | Lower luminescence emission intensity compared to the parent acid complex. | |
| Uranyl (UO₂²⁺) | cis-1,2-Cyclohexanedicarboxylate | Luminescence can be partially or completely quenched. | researchgate.net |
Applications in Advanced Materials and Catalysis Research
Polymer Chemistry and Materials Science
The incorporation of the cis-1,2-cyclohexanedicarboxylate moiety into polymer chains allows for the precise tuning of material properties, leading to innovations in polyesters, biodegradable materials, and biomaterials.
Use as a Building Block for Polyesters
Dimethyl cis-1,2-cyclohexanedicarboxylate, along with its isomers and related compounds like dimethyl 1,4-cyclohexanedicarboxylate (DMCD), serves as a fundamental monomer in the production of polyesters. ontosight.airesearchgate.net These cycloaliphatic diesters are integrated into polymer chains through polycondensation reactions with diols, such as 1,2-ethanediol (B42446) or 1,4-butanediol. ontosight.airesearchgate.net The presence of the cyclohexane (B81311) ring in the polymer backbone, as opposed to a more rigid aromatic ring like in polyethylene (B3416737) terephthalate (B1205515) (PET), imparts a unique combination of flexibility and stability. swaminathansivaram.in
The stereochemistry of the cyclohexane ring—specifically the cis or trans configuration of the ester groups—profoundly affects the final properties of the polyester. researchgate.netunibo.it The cis isomer introduces a kink in the polymer chain, which tends to disrupt crystalline packing and results in more amorphous polymers. researchgate.net In contrast, the trans isomer leads to a more linear chain structure, promoting crystallinity. researchgate.netresearchgate.net This ability to control the polymer's morphology by selecting the appropriate isomer makes these compounds highly valuable for creating polyesters with specific thermal and mechanical characteristics. researchgate.net
Development of Biodegradable Materials
There is a growing focus on developing biodegradable polymers to mitigate plastic pollution, and monomers derived from cyclohexane, including cyclohexanedicarboxylates, are valuable in this field. mdpi.comresearchgate.net Aliphatic-aromatic copolyesters that incorporate cycloaliphatic units can be designed to be fully biodegradable. unibo.it The inclusion of monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) and cyclohexanedicarboxylic acid (CHDA) can enhance the biodegradability of polyesters such as those based on succinates. researchgate.net
Research has shown that the biodegradability of polyesters is influenced by the molecular structure, including the length of diol methylene (B1212753) units. researchgate.net While the primary focus of some studies has been on isomers like the 1,4-cyclohexanedicarboxylate, the principles apply broadly to cycloaliphatic polyesters. researchgate.net The introduction of these cyclic units can create materials with properties comparable to commodity plastics but with the added benefit of being compostable, addressing environmental concerns. unibo.itunibo.it
Influence on Mechanical Properties and Crystallization Behavior of Co-Polymers
The incorporation of dimethyl cyclohexanedicarboxylate isomers as co-monomers has a significant impact on the mechanical properties and crystallization behavior of polymers. Research on the closely related dimethyl 1,4-cyclohexanedicarboxylate (DMCD) in poly(trimethylene terephthalate) (PTT) co-polymers demonstrates these effects clearly. The addition of small amounts of DMCD (as low as 2 mol%) can simultaneously improve both tensile strength and tensile strain. researchgate.net
This modification can lead to a notable increase in thermal stability while having a variable effect on the crystallization rate; low concentrations may increase the rate, while higher concentrations can decrease it. researchgate.net The cis isomer of the cyclohexanedicarboxylate unit, by creating a less linear polymer chain, generally lowers the degree of crystallinity and melting temperature, which can make the material less brittle. unibo.itresearchgate.net This tuning of crystallinity and mechanical response is crucial for designing polymers for specific applications, from flexible films to rigid containers. mdpi.commdpi.com
Table 1: Effect of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) on PTT Co-Polymer Properties Data extracted from a study on a related isomer to illustrate the typical influence of cycloaliphatic monomers.
| DMCD Content (mol%) | Tensile Strength (MPa) | Thermal Stability Increase (°C) | Crystallization Rate Change |
|---|---|---|---|
| 0 (Virgin PTT) | ~66.5 | 0 | Baseline |
| 1 | - | - | Increased |
| 2 | 76.5 (+15%) | +25 | - |
| >2 | - | - | Decreased |
Biomaterial Applications and Stem Cell Differentiation
Polymers containing cyclohexane derivatives are being explored for biomaterial applications due to their biodegradability and biocompatibility. For instance, amphiphilic copolymers incorporating a cyclohexane-based platinum complex have been developed for drug delivery systems. nih.gov These materials can self-assemble into micelles that serve as carriers for anticancer agents, demonstrating their potential in advanced medical therapies. nih.gov
While the direct influence of this compound on stem cell differentiation is not extensively documented in current research, the development of biodegradable polyesters from such monomers is a key step toward creating scaffolds for tissue engineering. nih.gov Adult stem cells are crucial for repairing damaged tissue, and biomaterials that can support their growth and differentiation are of great interest. nih.gov The tunable mechanical properties and degradation rates of polyesters derived from cyclohexanedicarboxylates make them promising candidates for these advanced biomedical applications. nih.gov
Catalytic Applications
Beyond polymer science, the carboxylate functionalities of the cyclohexane ring are utilized in the construction of coordination polymers that exhibit significant catalytic activity.
Coordination Polymers as Catalysts in Organic Transformations
Coordination polymers, or metal-organic frameworks (MOFs), are crystalline materials formed by linking metal ions with organic ligands. nih.gov The acid form, cis-1,2-cyclohexanedicarboxylic acid, is used as a ligand to construct novel coordination polymers. researchgate.net For example, zinc (II) complexes built with this ligand have been shown to act as effective catalysts in organic reactions such as the transesterification of phenyl acetate (B1210297) with methanol (B129727), achieving quantitative conversion to methyl acetate under neutral conditions. researchgate.net
The catalytic efficiency of these coordination polymers is often dependent on their specific structure, which is influenced by the metal center and auxiliary ligands used in their synthesis. researchgate.net Cadmium (II) based coordination polymers have also demonstrated catalytic activity in various organic transformations, including Knoevenagel condensation, cyanosilylation, and Henry reactions. nih.govsemanticscholar.org The porous nature and the presence of Lewis acid sites within these frameworks are key to their catalytic function, allowing them to facilitate reactions with high efficiency and selectivity. nih.govmdpi.com
Table 2: Catalytic Activity of a Zn(II)-cis-1,2-chdc Coordination Polymer Data based on research into the catalytic transesterification of phenyl acetate.
| Catalyst System | Reaction | Result |
|---|---|---|
| [Zn2(1,2-chdc)2(2,2′-bpy)2(H2O)2]·H2O | Transesterification of phenyl acetate with methanol | Quantitative conversion to methyl acetate |
Transesterification Catalysis
Extensive research into the applications of this compound has revealed its primary roles as a reagent in chemical synthesis and as a monomer in the polymer industry. However, a comprehensive review of publicly available scientific literature indicates a lack of specific research on the use of this compound as a catalyst for transesterification reactions.
Transesterification is a crucial chemical process, particularly in the production of biodiesel, where triglycerides are converted into fatty acid alkyl esters. This reaction is typically facilitated by a catalyst to achieve viable reaction rates and yields. The catalysts employed are generally categorized as homogeneous, heterogeneous, or enzymatic.
General Classes of Transesterification Catalysts:
| Catalyst Type | Examples | Phase | Advantages | Disadvantages |
| Homogeneous Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (CH₃ONa) | Liquid | High reaction rates, Mild reaction conditions | Sensitive to free fatty acids and water, Soap formation, Difficult to recover |
| Homogeneous Acid | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Sulfonic acids | Liquid | Tolerant to free fatty acids and water | Slower reaction rates than base catalysts, Corrosive, Requires higher temperatures |
| Heterogeneous Solid | Metal oxides (e.g., CaO, MgO), Supported alkali metals, Ion-exchange resins | Solid | Easily separated from product, Reusable, Less corrosive | Can be less active than homogeneous catalysts, Potential for leaching |
| Enzymatic | Lipases | Biological | High selectivity, Mild conditions, No soap formation | High cost, Slower reaction rates, Potential for deactivation |
While various esters and cyclic compounds are explored for different catalytic activities, there is no specific data in the reviewed literature to suggest that this compound has been investigated or utilized for its catalytic properties in transesterification. Research in this area is focused on the aforementioned classes of catalysts. mdpi.comjbiochemtech.commdpi.comoup.comewadirect.com Therefore, no detailed research findings or specific data tables concerning the catalytic performance of this compound in transesterification can be presented.
Advanced Spectroscopic Analysis of Cyclohexanedicarboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimethyl cis-1,2-Cyclohexanedicarboxylate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for structural and conformational analysis.
Vicinal Proton-Proton J-Couplings for Conformational Analysis
The conformational preferences of cyclohexane (B81311) derivatives are extensively studied using vicinal proton-proton coupling constants (³JHH). researchgate.netacs.org This analysis relies on the Karplus relationship, which correlates the magnitude of the ³JHH coupling constant to the dihedral angle between the two coupled protons. researchgate.netmiamioh.edu By measuring these coupling constants from the ¹H NMR spectrum, the preferred conformation of the cyclohexane ring (e.g., chair, boat) and the orientation of the substituents (axial or equatorial) can be determined.
In cis-1,2-disubstituted cyclohexanes, the molecule can exist in a conformational equilibrium between two chair forms. For this compound, this involves one ester group being in an axial position and the other in an equatorial position (ae), which can flip to a conformation where the positions are reversed (ea). Due to the symmetry of the cis isomer, these two conformers are energetically identical and rapidly interconvert at room temperature, leading to a time-averaged NMR spectrum. The observed J-coupling values are therefore a weighted average of the couplings in the individual conformers. Analysis of these averaged values allows for the characterization of the ring's dynamic conformational behavior.
Variable-Temperature NMR for Dynamic Processes
Variable-Temperature (VT) NMR spectroscopy is employed to study dynamic processes such as ring inversion in cyclohexane derivatives. researchgate.net For this compound, the cyclohexane ring is not static but undergoes rapid chair-chair interconversion at room temperature. As the temperature is lowered, this interconversion slows down.
At a sufficiently low temperature, known as the coalescence temperature, the single, averaged signals observed at room temperature will broaden and eventually split into separate signals for the individual axial and equatorial protons of the distinct conformers. rsc.org Studying these changes allows for the determination of the energy barrier (activation energy) for the ring-flipping process. While specific VT-NMR studies on this compound are not detailed in the provided search context, this technique is fundamental for analyzing the dynamic conformational equilibria in such systems.
Carbon-13 NMR for Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy is a key technique for determining the carbon framework of a molecule. youtube.comyoutube.com In the case of this compound, the ¹³C NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. This is particularly useful for confirming the cis stereochemistry and distinguishing it from the trans isomer. researchgate.net
The symmetry of the cis isomer results in a specific number of signals. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbons of the ester groups are typically found significantly downfield (around 170-180 ppm) due to the deshielding effect of the double-bonded oxygen. The methoxy (B1213986) carbons (-OCH₃) appear in a characteristic region (around 50 ppm). The carbons of the cyclohexane ring will have shifts that depend on their position relative to the ester groups.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) Range |
|---|---|
| Carbonyl (C=O) | ~177.2 |
| Methoxy (-OCH₃) | ~51.4 |
| Ring Carbons (C1, C2) | ~47.7 |
Note: The specific values are based on data for a closely related derivative, dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate, and serve as an illustrative example. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis and Functional Group Identification
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester groups. Another key absorption is the C-O stretching vibration. The spectrum will also show bands corresponding to C-H stretching and bending vibrations of the cyclohexane ring and the methyl groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1730 |
| C-O (Ester) | Stretch | ~1200 - 1170 |
| C-H (Aliphatic) | Stretch | ~2950 - 2850 |
Note: These are typical ranges for the specified functional groups. The exact positions can be found in experimental spectra for the compound or its anhydride (B1165640) precursor. nist.govchegg.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through analysis of its fragmentation pattern.
For this compound (C₁₀H₁₆O₄), the molecular weight is 200.23 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak may be observed at m/z = 200.
The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this compound, characteristic fragments would arise from the cleavage of the ester groups and fragmentation of the cyclohexane ring.
Table 3: Key Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 169 | 22.0% | [M - OCH₃]⁺ |
| 108 | 51.7% | Further fragmentation |
| 81 | 99.9% | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 80 | 51.1% | Further fragmentation |
Data obtained from GC-MS analysis. nih.govnih.gov The base peak at m/z 81 is a very common and stable fragment in the mass spectra of cyclohexene (B86901) derivatives.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, the expected molecular formula is C₁₀H₁₆O₄.
The theoretical exact mass, or monoisotopic mass, is calculated based on the mass of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This calculated value serves as a benchmark for experimental results obtained from HRMS. The confirmation of the molecular formula is achieved when the experimentally measured mass corresponds to the theoretical mass within a very narrow margin of error, typically in the parts-per-million (ppm) range. The molecular formula for this compound is C₁₀H₁₆O₄, with a computed exact mass of 200.10485899 Da. acs.org An experimental HRMS measurement would need to align closely with this value to validate the elemental composition.
Table 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₄ |
| Theoretical Exact Mass (Da) | 200.10485899 |
Photoluminescence Spectroscopy
Emission Spectra of Coordination Complexes
While this compound itself is not typically studied for its photoluminescent properties, its parent acid, cis-1,2-Cyclohexanedicarboxylic acid, serves as a ligand in the synthesis of luminescent coordination polymers. The photoluminescence of these metal complexes is of significant interest for potential applications in materials science. researchgate.net
A study involving the synthesis of six different Zinc(II) coordination complexes using cis-1,2-cyclohexanedicarboxylate (1,2-chdc) and various bipyridyl ancillary ligands demonstrated how the structure influences the emission properties. researchgate.net The photoluminescence studies of these compounds revealed that the emission spectra are dependent on the specific structural arrangement of the coordination polymer, which is dictated by the choice of the assistant ligand. researchgate.net For instance, four of the six synthesized complexes exhibited strong photoluminescence at room temperature, with emission maxima observed at different wavelengths. researchgate.net The emissions are generally attributed to intraligand transitions. researchgate.net
Table 2: Emission Spectra Maxima of Zn(II)-cis-1,2-cyclohexanedicarboxylate Complexes
| Complex | Assistant Ligand | Emission Maximum (λₑₘ) |
|---|---|---|
| [Zn₂(1,2-chdc)₂(2,2′-bpy)₂(H₂O)₂]·H₂O | 2,2′-bipyridine (2,2′-bpy) | 343 nm |
| [{Zn₂(1,2-chdc)₂(H₂O)₂(μ-bpa)}·4H₂O]ₙ | 1,2-bis(4-pyridyl)ethane (bpa) | 419 nm |
| [{Zn₂(μ-1,2-chdc)₂(μ-bpe)}·2H₂O]ₙ | 1,2-bis(4-pyridyl)ethylene (bpe) | 507 nm |
Data sourced from a study on novel coordination polymers constructed from cis-1,2-cyclohexanedicarboxylic acid. researchgate.net
X-ray Diffraction (XRD)
Single Crystal and Powder X-ray Diffraction for Crystal Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Both single-crystal and powder XRD techniques are employed to elucidate the crystal structures of materials, including complex coordination polymers derived from cyclohexanedicarboxylates.
In the context of coordination polymers synthesized from cis-1,2-cyclohexanedicarboxylic acid, single-crystal X-ray diffraction has been successfully used to determine their precise structures. researchgate.net Research has shown that by varying the assistant ligands used during synthesis, a diverse range of structures and dimensionalities can be achieved. researchgate.net For example, a series of six Zn(II) complexes with cis-1,2-cyclohexanedicarboxylate (e,a-cis-1,2-chdc) were synthesized, and their structures were elucidated by these methods. researchgate.net The resulting architectures varied from discrete 0-dimensional molecules to 1-D, 2-D, and 3-D polymers. researchgate.net This structural diversity, confirmed by XRD, highlights the versatility of the cis-1,2-cyclohexanedicarboxylate ligand in constructing complex supramolecular frameworks. researchgate.net The analysis revealed that the two carboxylate groups of the ligand coordinate to the Zn(II) ions with different connectivity modes, further influencing the final dimensionality of the polymer. researchgate.net
Table 3: Structural Features of Zn(II)-cis-1,2-cyclohexanedicarboxylate Complexes Determined by XRD
| Complex ID | Assistant Ligand | Resulting Structure Dimensionality |
|---|---|---|
| 1 | 2,2′-bipyridine | 0-D (Discrete Molecule) |
| 2 | 1,2-bis(4-pyridyl)ethane | 1-D Polymer |
| 3 | 4,4′-bipyridine | 2-D Polymer |
| 4 | 1,2-bis(4-pyridyl)ethylene | 2-D Polymer |
| 5 | 1,3-bis(4-pyridyl)propane | 2-D Polymer |
| 6 | 4,4′-dithiodipyridine | 3-D Polymer |
Information derived from the structural determination of coordination polymers via X-ray diffraction. researchgate.net
Compound Reference Table
| Compound Name |
|---|
| This compound |
| cis-1,2-Cyclohexanedicarboxylic acid |
| Zinc(II) |
| 2,2′-bipyridine |
| 1,2-bis(4-pyridyl)ethane |
| 1,2-bis(4-pyridyl)ethylene |
| 1,3-bis(4-pyridyl)propane |
| 4,4′-bipyridine |
Environmental Degradation and Biotransformation Studies
Microbial Degradation Pathways of Cyclohexane (B81311) Derivatives
Microorganisms have evolved diverse and complex metabolic pathways to utilize alicyclic compounds, including cyclohexane derivatives, as sources of carbon and energy. These degradation routes are fundamentally different depending on the presence or absence of oxygen.
Under anoxic conditions, bacteria employ unique biochemical strategies to overcome the chemical stability of the cyclohexane ring.
One notable mechanism has been characterized in the denitrifying bacterium Aromatoleum sp. CIB, which degrades cyclohexane carboxylate (CHC), a structural analogue of the hydrolyzed target compound. nih.govgenscript.com This bacterium utilizes a peripheral degradation route known as the bad-ali pathway. researchgate.net In this pathway, CHC is first activated to its coenzyme A (CoA) thioester, CHC-CoA. nih.gov This initial activation is a common strategy in anaerobic degradation to prepare the molecule for subsequent enzymatic reactions. The bad-ali pathway in Aromatoleum sp. CIB proceeds to generate pimelyl-CoA, which is then further metabolized. nih.govgenscript.com This pathway is distinct from the central benzoyl-CoA degradation pathway used by some other bacteria. nih.govresearchgate.net
Another well-documented anaerobic strategy is the activation of the cyclohexane ring by addition to fumarate (B1241708). This mechanism has been identified in sulfate-reducing bacteria and is analogous to the pathway for n-alkane degradation. core.ac.ukfrontiersin.orgresearchgate.net The reaction yields cycloalkylsuccinate derivatives, which can then be further metabolized. For instance, in a sulfate-reducing enrichment culture, cyclohexane was found to be activated to cyclohexylsuccinate, which was subsequently converted to metabolites such as 3-cyclohexylpropionate and cyclohexanecarboxylate. core.ac.ukfrontiersin.org
A third pathway, observed in the iron(III)-reducing bacterium Geobacter metallireducens, also begins with the activation of CHC to CHCoA. nih.govnih.gov This is followed by two successive dehydrogenation steps. The first, a 1,2-dehydrogenation, forms cyclohex-1-ene-1-carboxyl-CoA. The second is an unusual 1,4-dehydrogenation that yields cyclohex-1,5-diene-1-carboxyl-CoA, a key intermediate that links the degradation of alicyclic compounds to the metabolic pathway for aromatic compounds in this organism. researchgate.netnih.govnih.gov
| Pathway | Example Microorganism | Initial Activation Step | Key Intermediate(s) | Reference(s) |
|---|---|---|---|---|
| bad-ali Pathway | Aromatoleum sp. CIB | Activation to Cyclohexane carboxylate-CoA (CHC-CoA) | Pimelyl-CoA | nih.gov, genscript.com, researchgate.net |
| Fumarate Addition | Sulfate-reducing bacteria (Desulfosarcina-Desulfococcus cluster) | Addition of cyclohexane to fumarate | Cyclohexylsuccinate | core.ac.uk, frontiersin.org, researchgate.net |
| Dehydrogenation Pathway | Geobacter metallireducens | Activation to CHC-CoA | Cyclohex-1,5-diene-1-carboxyl-CoA | nih.gov, researchgate.net, nih.gov |
In the presence of oxygen, microorganisms utilize oxygenases to initiate the cleavage of the stable cyclohexane ring. The aerobic degradation of cyclohexane itself often begins with the action of a cyclohexane monooxygenase, which hydroxylates the ring to form cyclohexanol. core.ac.ukresearchgate.net This is followed by oxidation to cyclohexanone, which is then subject to ring fission through the action of a monooxygenase that forms a caprolactone, ultimately leading to the production of adipate. core.ac.ukresearchgate.net
For cyclohexane carboxylate, a common aerobic pathway involves an initial aromatization of the ring. nih.gov This process, observed in genera such as Alcaligenes, Arthrobacter, and Corynebacterium, involves monooxygenase and oxidase-dependent steps that yield 4-hydroxybenzoate (B8730719). nih.govnih.gov More recent studies have identified 4-hydroxycyclohexane carboxylate as an initial product, which is subsequently metabolized to 4-hydroxybenzoate and then to protocatechuate. researchgate.net This protocatechuate can then enter central metabolism via ring cleavage pathways. researchgate.net Interestingly, the bad-ali genes identified in the anaerobic pathway of Aromatoleum sp. CIB are also implicated in the aerobic degradation of CHC in that strain. nih.govgenscript.com
The degradation of cyclohexane derivatives is mediated by a specific suite of enzymes that catalyze each step of the transformation.
In the anaerobic pathway of Geobacter metallireducens, three key enzymes have been identified:
Succinyl-CoA:CHC CoA transferase : Activates the substrate by transferring a CoA moiety. nih.govnih.gov
CHCoA dehydrogenase : Catalyzes the initial 1,2-dehydrogenation of the ring. nih.govnih.gov
Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase : Performs the subsequent 1,4-dehydrogenation. researchgate.netnih.gov
In the aerobic aromatization pathway, a P450 monooxygenase system is responsible for the initial hydroxylation of the ring at the 4-position. nih.gov Subsequent steps are catalyzed by dehydrogenases and desaturases . nih.gov The aerobic degradation of the parent cyclohexane ring is initiated by cyclohexane monooxygenase . core.ac.ukresearchgate.net The fumarate addition pathway in anaerobic bacteria is catalyzed by glycyl radical enzymes . core.ac.uk
| Pathway Type | Enzyme | Function | Reference(s) |
|---|---|---|---|
| Anaerobic (Dehydrogenation) | Succinyl-CoA:CHC CoA transferase | Substrate activation (CoA ligation) | nih.gov, nih.gov |
| CHCoA dehydrogenase | 1,2-dehydrogenation | nih.gov, nih.gov | |
| Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | 1,4-dehydrogenation | nih.gov, researchgate.net | |
| Anaerobic (Fumarate Addition) | Glycyl radical enzymes | Addition of cyclohexane ring to fumarate | core.ac.uk |
| Aerobic | P450 monooxygenase | Ring hydroxylation | nih.gov |
| Cyclohexane monooxygenase | Initiates cyclohexane oxidation to cyclohexanol | core.ac.uk, researchgate.net |
Q & A
Q. How to validate computational models predicting the compound’s reactivity?
- Methodological Answer :
- DFT Benchmarking : Compare calculated transition states (e.g., ester hydrolysis) with experimental kinetic data .
- MD Simulations : Simulate solvent interactions to validate solubility predictions .
- QSPR Models : Corinate quantum chemical descriptors (e.g., HOMO/LUMO) with experimental reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
